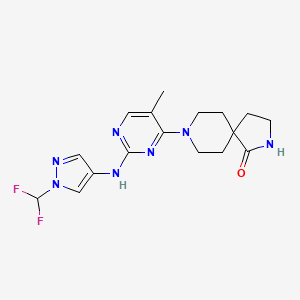
Jak1/tyk2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak1/tyk2-IN-3 is a potent, selective, and orally active dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). It exhibits significant anti-inflammatory properties by modulating the expression of genes regulated by TYK2 and JAK1, as well as the formation of Th1, Th2, and Th17 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jak1/tyk2-IN-3 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:
Formation of Key Intermediates: This involves the preparation of core structures through various organic reactions such as nucleophilic substitution, cyclization, and functional group transformations.
Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts under controlled temperature and pressure conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Jak1/tyk2-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Jak1/tyk2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the modulation of immune responses and the development of inflammatory diseases.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases, psoriasis, and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals targeting the JAK-STAT pathway
Mecanismo De Acción
Jak1/tyk2-IN-3 exerts its effects by inhibiting the activity of TYK2 and JAK1, which are key components of the JAK-STAT signaling pathway. This pathway is involved in the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes that regulate immune responses and inflammation. By inhibiting TYK2 and JAK1, this compound reduces the phosphorylation and activation of STAT proteins, thereby modulating the expression of target genes and reducing inflammation .
Comparación Con Compuestos Similares
Jak1/tyk2-IN-3 is unique in its dual inhibition of TYK2 and JAK1, providing a broader range of anti-inflammatory effects compared to compounds that target only one of these kinases. Similar compounds include:
Ruxolitinib: A JAK1/JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Tofacitinib: A pan-JAK inhibitor with selectivity towards JAK1, JAK2, and JAK3, used for treating rheumatoid arthritis and other autoimmune diseases.
Deucravacitinib: An allosteric inhibitor of TYK2, approved for treating moderate-to-severe psoriasis
This compound stands out due to its selectivity and potency in inhibiting both TYK2 and JAK1, making it a promising candidate for further research and therapeutic development .
Propiedades
Fórmula molecular |
C17H21F2N7O |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
8-[2-[[1-(difluoromethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H21F2N7O/c1-11-8-21-16(23-12-9-22-26(10-12)15(18)19)24-13(11)25-6-3-17(4-7-25)2-5-20-14(17)27/h8-10,15H,2-7H2,1H3,(H,20,27)(H,21,23,24) |
Clave InChI |
ROOUYRXCMOACDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
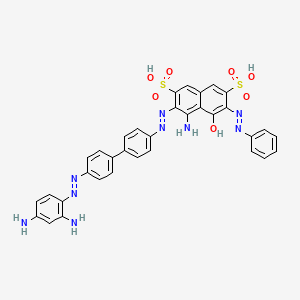


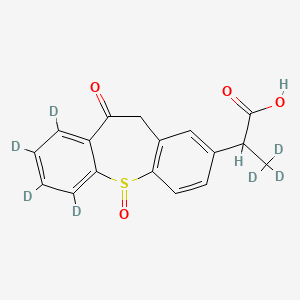
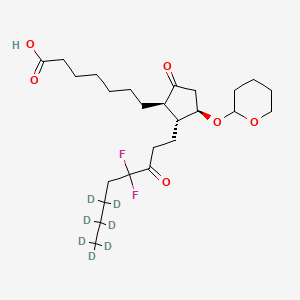
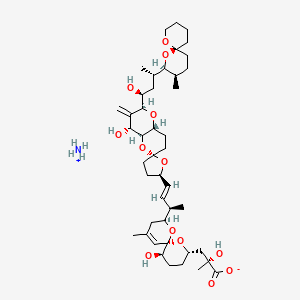
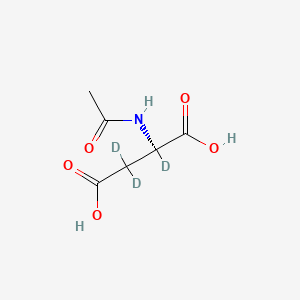
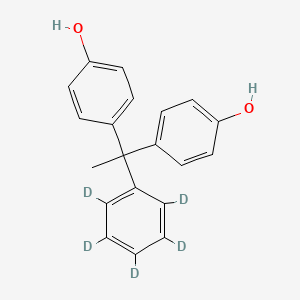
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)


